molecular formula C13H22N2O3 B11793933 Tert-butyl 4-(4-hydroxybut-2-YN-1-YL)piperazine-1-carboxylate CAS No. 1416440-09-9

Tert-butyl 4-(4-hydroxybut-2-YN-1-YL)piperazine-1-carboxylate

Cat. No.: B11793933
CAS No.: 1416440-09-9
M. Wt: 254.33 g/mol
InChI Key: OWINLMPDINSKOH-UHFFFAOYSA-N
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Description

Tert-butyl 4-(4-hydroxybut-2-YN-1-YL)piperazine-1-carboxylate is an organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a tert-butyl group, a hydroxybutynyl group, and a piperazine ring. It is commonly used as an intermediate in the synthesis of various biologically active molecules and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(4-hydroxybut-2-YN-1-YL)piperazine-1-carboxylate typically involves the reaction of tert-butyl piperazine-1-carboxylate with 4-hydroxybut-2-yn-1-yl bromide under basic conditions. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane, with a base like triethylamine or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(4-hydroxybut-2-YN-1-YL)piperazine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Tert-butyl 4-(4-hydroxybut-2-YN-1-YL)piperazine-1-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibitors and receptor ligands.

    Medicine: Investigated for its potential use in the development of new pharmaceuticals, including anticancer and antiviral agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 4-(4-hydroxybut-2-YN-1-YL)piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxybutynyl group can form hydrogen bonds with active sites, while the piperazine ring can interact with hydrophobic pockets. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
  • Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
  • Tert-butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate

Uniqueness

Tert-butyl 4-(4-hydroxybut-2-YN-1-YL)piperazine-1-carboxylate is unique due to the presence of the hydroxybutynyl group, which imparts distinct chemical reactivity and biological activity.

Properties

CAS No.

1416440-09-9

Molecular Formula

C13H22N2O3

Molecular Weight

254.33 g/mol

IUPAC Name

tert-butyl 4-(4-hydroxybut-2-ynyl)piperazine-1-carboxylate

InChI

InChI=1S/C13H22N2O3/c1-13(2,3)18-12(17)15-9-7-14(8-10-15)6-4-5-11-16/h16H,6-11H2,1-3H3

InChI Key

OWINLMPDINSKOH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)CC#CCO

Origin of Product

United States

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